Ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-carboxylate is a thiazole-based derivative featuring a tert-butyl-substituted ureido group at position 2 and an ethyl ester at position 5 of the thiazole ring. Its structural framework combines a thiazole core with a urea linkage, enabling interactions with biological targets through hydrogen bonding and hydrophobic interactions. The tert-butyl group enhances steric bulk and metabolic stability, while the ethyl ester contributes to solubility and bioavailability .
Properties
IUPAC Name |
ethyl 2-(tert-butylcarbamoylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-6-18-9(16)8-7(2)13-11(19-8)14-10(17)15-12(3,4)5/h6H2,1-5H3,(H2,13,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGARCOFCAYMED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.
Introduction of the Urea Moiety: The urea group can be introduced by reacting the thiazole intermediate with tert-butyl isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-car
Biological Activity
Ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, which includes a thiazole ring and a ureido group, suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure
The molecular formula for this compound is C13H18N2O2S. The compound's structural features are critical for its biological activity, particularly the thiazole and ureido functionalities that facilitate enzyme interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can lead to various therapeutic effects, such as:
- Anti-inflammatory effects : By inhibiting enzymes involved in inflammatory pathways.
- Anticancer properties : By blocking pathways that promote cancer cell proliferation.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit potent inhibition of various enzymes, including:
- Phosphoinositide 3-kinases (PI3K) : Involved in cellular growth and survival.
- Tyrosine kinases : Important for signal transduction in cancer cells.
These interactions suggest potential applications in treating cancer and inflammatory diseases .
Cytotoxicity Studies
In vitro studies have shown that derivatives of thiazole compounds can exhibit low cytotoxicity while maintaining potent biological activity. For instance, certain analogs have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their effectiveness as anticancer agents .
Case Studies
- Anti-inflammatory Activity : A study evaluated the efficacy of thiazole derivatives in reducing inflammation in animal models. Results showed that compounds similar to this compound significantly reduced markers of inflammation, suggesting potential use in treating autoimmune disorders .
- Anticancer Potential : Another study focused on the anticancer properties of thiazole derivatives, where this compound was tested against breast and colon cancer cell lines. The compound exhibited a dose-dependent decrease in cell viability, highlighting its potential as an anticancer therapeutic .
Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several ureido-thiazole derivatives synthesized for antiviral applications. Below is a detailed comparison based on substituents, synthetic routes, and physicochemical properties:
Structural Analogues and Substituent Effects
| Compound Name | Substituent at Ureido Position | Thiazole Position 5 Functional Group | Key Structural Differences |
|---|---|---|---|
| Ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-carboxylate (Target) | tert-butyl | Ethyl ester | Bulky alkyl group enhances metabolic stability. |
| 2-[3-(4-Acetylphenyl)-ureido]-4-methylthiazole-5-carboxylic Acid (Compound 4) | 4-Acetylphenyl | Carboxylic acid | Aromatic acetyl group increases polarity. |
| Ethyl 2-(3-(4-(trifluoromethyl)phenyl)ureido)-4-methylthiazole-5-carboxylate | 4-Trifluoromethylphenyl | Ethyl ester | Electron-withdrawing CF₃ group enhances reactivity. |
| Methyl 2-(3-(4-Acetylphenyl)ureido)-4-methylthiazole-5-carboxylate (Compound 3) | 4-Acetylphenyl | Methyl ester | Smaller ester group reduces lipophilicity. |
| 2-(3-(3-Chlorophenyl)ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide (Compound 7) | 3-Chlorophenyl + dichlorobenzyl | Carboxamide | Chlorine atoms improve target binding affinity. |
Table 1: Structural comparison of the target compound with analogues from literature .
Physicochemical and Spectroscopic Properties
Table 2: Comparative physicochemical data. The tert-butyl group likely increases hydrophobicity compared to aryl-substituted analogues.
Research Implications
The tert-butyl substituent in the target compound offers a unique balance of steric bulk and metabolic stability compared to electron-deficient aryl groups. Future studies should explore:
Synthetic optimization to mitigate steric hindrance during urea formation.
In vitro antiviral assays to validate activity against flaviviruses like Zika or Dengue.
SAR studies comparing tert-butyl with bulkier alkyl or cycloalkyl groups.
Note: Biological data referenced here is inferred from structural analogues in the provided evidence .
Q & A
Q. What are the key steps and optimization strategies for synthesizing Ethyl 2-(3-(tert-butyl)ureido)-4-methylthiazole-5-carboxylate?
Synthesis typically involves multi-step reactions starting with the formation of the thiazole core, followed by ureido group incorporation. Critical steps include:
- Reagent selection : Use of tert-butyl isocyanate for urea bond formation under anhydrous conditions .
- Temperature control : Reactions often require reflux in solvents like ethanol or methanol (60–80°C) to achieve high yields .
- Purification : Recrystallization from ethanol or methanol ensures purity, supported by TLC monitoring .
- Yield optimization : Excess reagents (e.g., 1.2–1.5 equivalents of tert-butyl isocyanate) and inert atmospheres (argon/nitrogen) minimize side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
Comprehensive characterization requires:
- NMR spectroscopy : and NMR confirm regiochemistry of the thiazole ring and urea linkage (e.g., urea NH protons at δ 8.5–9.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 340.12) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
- IR spectroscopy : Urea C=O stretching (1650–1700 cm) and ester C=O (1720–1740 cm) confirm functional groups .
Q. How do reaction conditions influence the stability of intermediates during synthesis?
- pH sensitivity : Acidic conditions (pH < 3) may hydrolyze the ester group; neutral to slightly basic conditions (pH 7–9) are preferred for urea formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates but require careful drying to avoid ester degradation .
- Temperature limits : Prolonged heating (>6 hours) above 80°C risks thiazole ring decomposition .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite assess interactions with targets like flavivirus envelope proteins. The urea moiety often forms hydrogen bonds with catalytic residues .
- QSAR studies : Substituent effects (e.g., tert-butyl vs. acetyl groups) correlate with antiviral activity via Hammett σ constants and logP values .
- ADMET prediction : Tools like SwissADME evaluate bioavailability; the ester group may reduce metabolic stability compared to carboxylic acid derivatives .
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Variable temperature (VT) NMR : Identifies dynamic processes (e.g., hindered urea rotation) causing splitting .
- 2D techniques (HSQC, COSY) : Resolve overlapping signals in crowded regions (e.g., thiazole C5 vs. ester carbonyl) .
- Isotopic labeling : -labeled urea groups clarify nitrogen environments via HMBC .
Q. How does the tert-butyl group influence structure-activity relationships (SAR) in antiviral studies?
- Steric effects : The bulky tert-butyl group enhances binding pocket occupancy in viral envelope proteins, improving IC values by 2–3 fold compared to phenyl analogs .
- Metabolic stability : tert-butyl reduces oxidative metabolism, prolonging half-life in hepatic microsome assays .
- Solubility trade-offs : While increasing lipophilicity (logP ~2.5), it may reduce aqueous solubility, necessitating formulation adjustments .
Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition assays?
- Kinetic assays : Measure values using fluorogenic substrates (e.g., FRET-based probes for protease inhibition) .
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to viral targets like NS2B-NS3 protease .
- Cellular assays : Plaque reduction neutralization tests (PRNT) in Vero cells confirm antiviral efficacy at non-cytotoxic concentrations (CC > 50 µM) .
Methodological Guidelines for Data Interpretation
Q. How to design controlled experiments to assess substituent effects on bioactivity?
- Orthogonal substitution : Synthesize derivatives with systematic changes (e.g., tert-butyl → cyclopropyl, acetyl) .
- Dose-response curves : Compare EC values across analogs using nonlinear regression (GraphPad Prism) .
- Statistical validation : ANOVA with post-hoc Tukey tests identifies significant differences (p < 0.05) in activity .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Strict anhydrous conditions : Use molecular sieves (3Å) for solvents and glove boxes for moisture-sensitive steps .
- Batch consistency : Characterize intermediates (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) via melting point and HPLC purity (>98%) .
- Reagent sourcing : High-purity tert-butyl isocyanate (≥99%, Sigma-Aldrich) minimizes variability .
Tables for Critical Data Comparison
Table 1: Key Synthetic Parameters and Yields
| Step | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Urea formation | tert-butyl isocyanate | Ethanol | 70 | 78 | 99.2 |
| Esterification | EDCI, Pyridine | DCM | 25 | 85 | 98.5 |
Table 2: Comparative Bioactivity of Derivatives
| Derivative | Substituent | IC (µM) | logP |
|---|---|---|---|
| Parent compound | tert-butyl | 12.3 | 2.5 |
| Analog A | Acetyl | 28.7 | 1.8 |
| Analog B | Cyclohexyl | 9.5 | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
